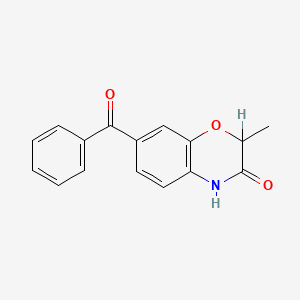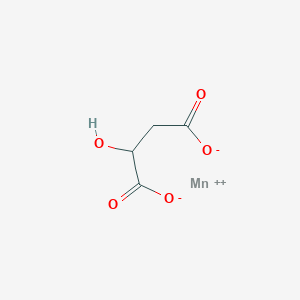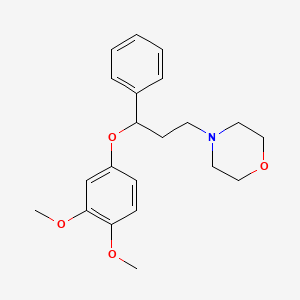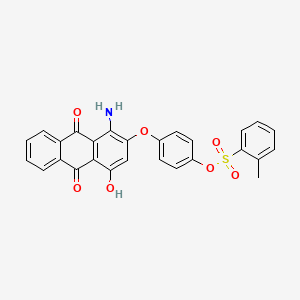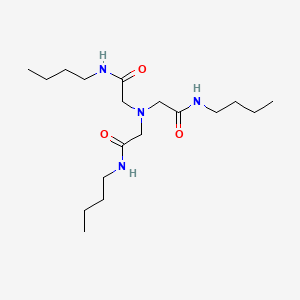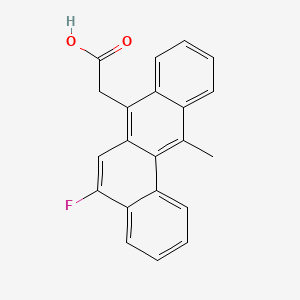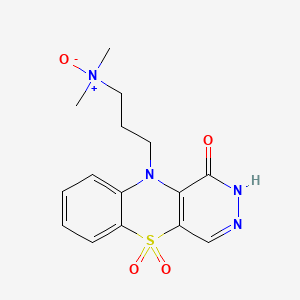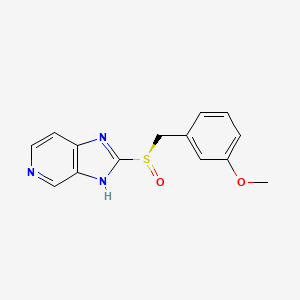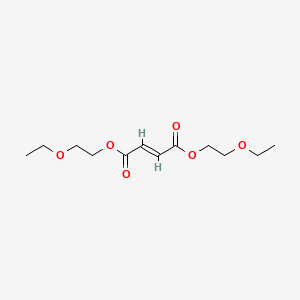
Bis(2-ethoxyethyl) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethoxyethyl) fumarate: is an organic compound with the chemical formula C12H20O6 . It is a diester of fumaric acid and 2-ethoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) fumarate is typically synthesized through the esterification reaction between fumaric acid and 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, fumaric acid and 2-ethoxyethanol, are mixed in the presence of an acid catalyst. The reaction is carried out in a continuous reactor system to ensure high yield and efficiency. The product is then separated and purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethoxyethyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-ethoxyethyl) fumarate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It is also used as a substrate in biochemical assays.
Medicine: this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Mecanismo De Acción
The mechanism of action of bis(2-ethoxyethyl) fumarate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release fumaric acid and 2-ethoxyethanol. Fumaric acid is known to participate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway in cellular respiration. The released 2-ethoxyethanol can act as a solvent and participate in various biochemical reactions .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) fumarate: This compound is similar in structure but has longer alkyl chains, making it more hydrophobic.
Diethyl fumarate: This compound has shorter alkyl chains and different solubility properties.
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis, it has different pharmacological properties compared to bis(2-ethoxyethyl) fumarate
Uniqueness: this compound is unique due to its specific ester groups, which provide distinct solubility and reactivity properties. Its ability to undergo hydrolysis and release fumaric acid makes it valuable in various biochemical and industrial applications .
Propiedades
Número CAS |
623-90-5 |
|---|---|
Fórmula molecular |
C12H20O6 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
bis(2-ethoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Clave InChI |
FAOJZHMRXJJQCB-AATRIKPKSA-N |
SMILES isomérico |
CCOCCOC(=O)/C=C/C(=O)OCCOCC |
SMILES canónico |
CCOCCOC(=O)C=CC(=O)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


